Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-
Description
This compound (CAS: 55429-51-1; molecular formula: C₂₆H₅₃NO₃Si₂) is a silylated acetamide derivative featuring two trimethylsilyloxy (TMSO) groups attached to a branched heptadecadienyl chain. Its structure includes a 3,7-heptadecadienyl backbone, which introduces unsaturation (double bonds), and a dual TMSO substitution at the 1- and 2-positions of the chain.
Properties
Molecular Formula |
C26H53NO3Si2 |
|---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
N-[(4E,8E)-1,3-bis(trimethylsilyloxy)octadeca-4,8-dien-2-yl]acetamide |
InChI |
InChI=1S/C26H53NO3Si2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(30-32(6,7)8)25(27-24(2)28)23-29-31(3,4)5/h17-18,21-22,25-26H,9-16,19-20,23H2,1-8H3,(H,27,28)/b18-17+,22-21+ |
InChI Key |
SMIOUMBJWANLDB-KEIUHOJNSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/CC/C=C/C(C(CO[Si](C)(C)C)NC(=O)C)O[Si](C)(C)C |
Canonical SMILES |
CCCCCCCCCC=CCCC=CC(C(CO[Si](C)(C)C)NC(=O)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]- typically involves the reaction of acetamide with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]- involves its interaction with specific molecular targets. The trimethylsilyl groups can protect reactive sites on molecules, allowing for selective reactions to occur. This protection is crucial in multi-step synthesis processes where specific functional groups need to be preserved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]- with structurally related acetamides:
Spectral and Physicochemical Properties
- IR Spectroscopy : The target compound’s TMSO groups would exhibit strong Si-O-C stretches (~1250 cm⁻¹), similar to N-(2-(trimethylsilyloxy)phenyl)acetamide (1254 cm⁻¹ for C-O-Si) . Unlike nitro-substituted analogs (e.g., 6b, 6c in ), it lacks nitro group vibrations (~1500 cm⁻¹) .
- NMR : The heptadecadienyl chain’s unsaturated bonds would result in distinct ¹H NMR signals (δ 5.0–5.5 ppm for allylic protons), contrasting with aromatic protons in triazole-containing analogs (δ 7.0–8.5 ppm) .
- Lipophilicity: Dual TMSO groups likely increase logP compared to non-silylated analogs, enhancing membrane permeability but reducing aqueous solubility.
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